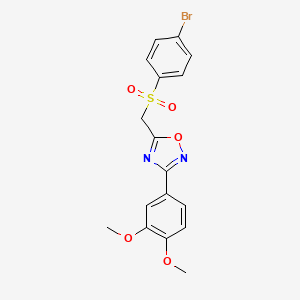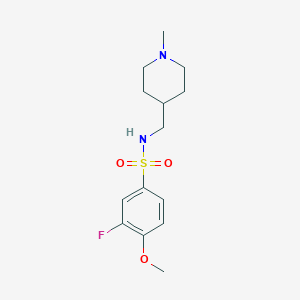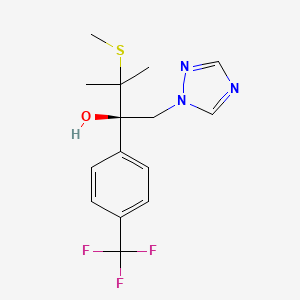![molecular formula C6H7N3S2 B2371095 [(E)-3-tienilmetilenamino]tiourea CAS No. 1161720-10-0](/img/structure/B2371095.png)
[(E)-3-tienilmetilenamino]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-3-thienylmethyleneamino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry. The compound features a thienyl group, which is a sulfur-containing heterocycle, attached to a methyleneamino group, which is further connected to a thiourea moiety.
Aplicaciones Científicas De Investigación
[(E)-3-thienylmethyleneamino]thiourea has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of thiourea derivatives, such as [(E)-3-thienylmethyleneamino]thiourea, are often proteins and peptides, specifically cysteine residues . Thiourea derivatives have been shown to successfully catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds .
Mode of Action
The interaction of [(E)-3-thienylmethyleneamino]thiourea with its targets involves the formation of hydrogen bonds between the compound and the amino-acid residues of the target protein . This interaction can lead to changes in the protein’s structure and function, potentially affecting various biological processes.
Biochemical Pathways
Thiourea derivatives have been linked to several important biochemical pathways. For instance, they have been associated with the inhibition of thyroxine production in the thyroid gland, leading to an increased pituitary secretion of thyreotropic hormone and potentially causing hyperplasia of the thyroid
Pharmacokinetics
Thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . They are often absorbed and excreted largely unchanged via the kidneys . The bioavailability of these compounds can be influenced by various factors, including their chemical structure and the presence of other substances in the body.
Result of Action
The molecular and cellular effects of [(E)-3-thienylmethyleneamino]thiourea’s action can vary depending on the specific target and the biological context. For example, in the case of thyroid cells, the compound’s action can lead to the inhibition of thyroxine production and potentially cause hyperplasia of the thyroid . In the context of cancer cells, thiourea derivatives have been associated with antiviral, antioxidant, and anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [(E)-3-thienylmethyleneamino]thiourea. For instance, the compound’s action can be affected by the pH and temperature of its environment, as well as the presence of other substances. Additionally, genetic factors can influence an individual’s response to the compound, as seen in the case of phenylthiocarbamide, a related thiourea derivative .
Métodos De Preparación
The synthesis of [(E)-3-thienylmethyleneamino]thiourea typically involves the condensation of an amine with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these reactions due to their simplicity and high yield.
Análisis De Reacciones Químicas
[(E)-3-thienylmethyleneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
[(E)-3-thienylmethyleneamino]thiourea can be compared with other thiourea derivatives, such as:
1-acyl-3-substituted thioureas: These compounds have additional acyl groups, enhancing their biological activities and coordination chemistry.
Selenourea: Similar to thiourea but with selenium instead of sulfur, exhibiting different chemical and biological properties. The uniqueness of [(E)-3-thienylmethyleneamino]thiourea lies in its specific thienyl and methyleneamino groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
[(E)-thiophen-3-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10)/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSANNLIWCSLCB-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)



![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2371033.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2371034.png)

